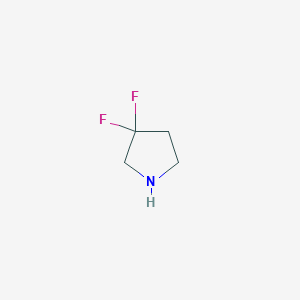

3,3-Difluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTUSMPNLUCCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382324 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316131-01-8 | |

| Record name | 3,3-difluoropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorine in Pyrrolidine Scaffolds

An In-depth Technical Guide to the Structure and Conformation of 3,3-Difluoropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The pyrrolidine ring, a ubiquitous motif in biologically active compounds, is a frequent target for such modification. Among fluorinated pyrrolidines, this compound has emerged as a particularly valuable building block in drug discovery.[3][4] The gem-difluoro group at the C3 position imparts unique characteristics, including altered lipophilicity, metabolic stability, and basicity (pKa) of the ring nitrogen.[5] Crucially, this substitution profoundly influences the conformational preferences of the five-membered ring, a factor that is critical for molecular recognition and binding affinity. This guide provides an in-depth analysis of the structure, electronic properties, and conformational landscape of this compound, offering insights for its strategic deployment in drug design.

Part 1: Molecular Structure and Stereoelectronic Effects

The pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain.[6] This puckering results in two primary, low-energy conformations: the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.

The introduction of a gem-difluoro group at the C3 position introduces potent stereoelectronic effects that govern the ring's conformational equilibrium. The high electronegativity of fluorine creates strong C-F bond dipoles and induces a significant gauche effect . This effect, driven by hyperconjugation, involves the donation of electron density from a C-H sigma (σ) bonding orbital into an adjacent C-F sigma-star (σ*) antibonding orbital.[7][8][9] In fluorinated pyrrolidines, this leads to a preference for specific puckered states that optimize these orbital overlaps. Studies on 3-fluoropyrrolidines have demonstrated that the gauche effect stabilizes Cγ-exo conformations, where the fluorine atom is pseudo-axial.[10][11] For this compound, the interplay of two C-F bonds creates a more complex conformational landscape where the ring must balance multiple hyperconjugative interactions and steric repulsions.

Part 2: The Conformational Landscape of this compound

The conformation of the this compound ring is a dynamic equilibrium between various envelope and twist forms. The gem-difluoro group significantly influences the degree of ring puckering and the relative energies of these conformers. While the parent pyrrolidine ring has a relatively low barrier to interconversion, the steric and electronic demands of the CF₂ group can create more defined energy minima.

The primary conformations are typically described by which atom is "out of plane" in an envelope form (e.g., C3-endo/C3-exo) or the twist axis in a twist form. The orientation of the N-H bond (or an N-substituent) as either pseudo-axial or pseudo-equatorial further diversifies the conformational possibilities. The overall preference is dictated by a subtle balance between:

-

Torsional Strain: Minimizing eclipsing interactions around the C-C and C-N bonds.

-

Steric Interactions: The CF₂ group is sterically more demanding than a CH₂ group.

-

Stereoelectronic Effects: The stabilizing hyperconjugative (gauche) interactions involving the C-F bonds.

-

Dipole-Dipole Interactions: The two C-F bond dipoles create a strong local molecular dipole that can influence conformation.

Visualizing Pyrrolidine Puckering

The following diagram illustrates the fundamental envelope and twist conformations that are in equilibrium. The position of the CF₂ group at C3 restricts and defines the preferred puckering modes.

Caption: Diagram 1: Fundamental Pyrrolidine Conformations.

Part 3: Methodologies for Conformational Analysis

Determining the precise conformational preferences of this compound requires a synergistic approach combining experimental spectroscopy and computational modeling.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying solution-phase conformation. Both ¹H and ¹⁹F NMR provide critical data points.

Causality Behind the Method: The magnitude of the through-bond coupling constant (J-value) between two nuclei is dependent on the dihedral angle between them, a relationship described by the Karplus equation . By measuring vicinal coupling constants like ³J(H,H) and ³J(F,H), one can deduce the average dihedral angles and thus the dominant ring pucker.[10] Furthermore, the Nuclear Overhauser Effect (NOE), a through-space interaction, can confirm the proximity of atoms, helping to distinguish between different conformers.[10]

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[12]

-

¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum to assign proton signals. Pay close attention to the multiplets for the C2, C4, and C5 protons to extract ³J(H,H) coupling constants.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum. This will reveal ³J(F,H) couplings, which are highly informative for determining F-C-C-H dihedral angles.

-

2D NMR (COSY & HSQC): Run a ¹H-¹H COSY experiment to confirm proton-proton connectivities and an HSQC experiment to correlate protons with their attached carbons.

-

2D NOESY/HOESY: Acquire a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum. Cross-peaks in this spectrum indicate close spatial proximity between specific fluorine and hydrogen atoms, providing definitive proof of their relative orientation.[10]

-

Data Analysis: Integrate peaks and measure coupling constants. Use the Karplus equation and NOE-derived distance restraints to build a model of the dominant solution-phase conformation.

B. Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface of the molecule.

Causality Behind the Method: DFT allows for the calculation of the electronic energies of different molecular geometries.[13] By performing a conformational search, researchers can identify all stable low-energy conformers (local minima) and the transition states connecting them. This provides a detailed picture of the relative populations of each conformer and the energy barriers for their interconversion.[6][14]

Workflow: Computational Conformational Analysis

Caption: Diagram 2: Computational Conformational Analysis Workflow.

Part 4: Synthesis of this compound

The utility of this compound in drug development necessitates a practical and scalable synthetic route. While several methods exist, a highly efficient, cost-effective synthesis was developed that avoids hazardous fluorinating agents like DAST.[3][15]

Workflow: A Practical Synthesis of this compound [3][15]

The synthesis begins with readily available starting materials and proceeds through two efficient "through processes" to minimize chromatographic purification.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 7. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,3-Difluoropyrrolidine

Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of fluorinated compounds in the pharmaceutical landscape. Among these, fluorinated heterocyclic scaffolds are of particular interest. 3,3-Difluoropyrrolidine is a valuable building block in this domain, offering a saturated nitrogen-containing ring with a gem-difluoro substitution that can profoundly influence the properties of a final drug candidate.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. As direct experimental spectra for this compound are not widely published, this guide leverages data from closely related analogs and fundamental spectroscopic principles to provide a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic signatures of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization. The presence of the CF₂ group introduces characteristic couplings that are key to its identification.

Theoretical Considerations for a Gem-Difluorinated Pyrrolidine

The two fluorine atoms at the C3 position create a unique electronic environment. They are strongly electron-withdrawing, which deshields the adjacent protons and carbons. Furthermore, the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, leading to complex but informative splitting patterns.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct multiplets. The predictions below are based on data from analogous compounds, such as N-Boc-3,3-difluoropyrrolidine, with adjustments made for the absence of the electron-withdrawing N-Boc group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~3.1 - 3.3 | t | JHH ≈ 7-8 Hz | 2H |

| H-4 | ~2.0 - 2.2 | t | JHH ≈ 7-8 Hz | 2H |

| H-5 | ~2.9 - 3.1 | t | JHH ≈ 7-8 Hz | 2H |

| N-H | Broad singlet | - | 1H |

Note: The actual chemical shifts can be influenced by the solvent and concentration. The protons at H-2 and H-4 will also exhibit coupling to the fluorine atoms (JHF), which will further split these signals into triplets of triplets.

Caption: Workflow for NMR data acquisition and processing. [1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes of interest are the N-H, C-H, and C-F stretches.

Predicted Vibrational Modes

The predicted IR absorption frequencies are based on typical ranges for secondary amines and alkyl fluorides. [2] Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium-Weak | Typical for a secondary amine. May be broad. [3] |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | |

| N-H Bend | 1500 - 1600 | Medium | |

| C-F Stretch | 1000 - 1100 | Strong | A strong, characteristic absorption for alkyl fluorides. |

Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample like this compound hydrochloride, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the solid onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty ATR crystal, which will be automatically subtracted from the sample spectrum.

-

Signal Averaging: Co-add 16-32 scans to obtain a high-quality spectrum. [2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For a polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is the recommended technique. [4]

Predicted Fragmentation Pattern (LC-MS/ESI)

The molecular weight of this compound (C₄H₇F₂N) is 107.10 g/mol . [5]In positive ion ESI, the protonated molecular ion [M+H]⁺ is expected.

Table 5: Predicted Key Ions in the ESI-MS of this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 108.1 | Protonated molecular ion |

| [M+H - HF]⁺ | 88.1 | Loss of hydrogen fluoride |

| [C₄H₈N]⁺ | 70.1 | Pyrrolidinium ion after loss of F₂ |

A common fragmentation pathway for fluorinated compounds is the loss of hydrogen fluoride (HF). [4]

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as a mixture of water and methanol or acetonitrile.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.

-

Mass Spectrometry (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3-4 kV

-

Gas Temperature: 300-350 °C

-

MS Scan Range: m/z 50-300 [4]

-

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The key identifying features are:

-

NMR: The presence of characteristic H-F and C-F couplings, a ¹⁹F NMR signal in the range of -90 to -110 ppm, and a ¹³C signal around 120-125 ppm with a large ¹JCF coupling constant.

-

IR: A strong absorption band in the 1000-1100 cm⁻¹ region corresponding to the C-F stretch.

-

MS: A protonated molecular ion at m/z 108.1 and a characteristic fragment from the loss of HF at m/z 88.1.

By understanding these spectroscopic signatures, researchers can confidently identify and assess the purity of this compound in their synthetic workflows, accelerating the development of novel fluorinated pharmaceuticals.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 19F chemical library and 19F-NMR for a weakly bound complex structure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792). Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3,3-Difluoropyrrolidine

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the arsenal of fluorinated building blocks, 3,3-difluoropyrrolidine has emerged as a particularly valuable scaffold. Its unique conformational constraints and the electronic influence of the gem-difluoro group have proven instrumental in enhancing metabolic stability, binding affinity, and cellular permeability of drug candidates. This in-depth technical guide traces the historical development of this compound, from its conceptual origins to the evolution of practical and scalable synthetic routes. We will explore the causal relationships behind key experimental choices, provide detailed protocols for seminal synthetic transformations, and offer insights into its application in medicinal chemistry.

Introduction: The Rationale for Fluorination in the Pyrrolidine Framework

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its three-dimensional architecture provides a rigid scaffold that can be functionalized to present substituents in a precise spatial orientation, facilitating optimal interactions with biological targets. The introduction of fluorine, the most electronegative element, into this privileged structure can profoundly alter its properties.

Specifically, the gem-difluoro substitution at the 3-position of the pyrrolidine ring imparts several desirable characteristics:

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the C3 position resistant to metabolic oxidation, a common pathway for drug degradation.

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen, influencing its basicity and, consequently, its interaction with physiological targets and its pharmacokinetic profile.

-

Conformational Rigidity: The steric bulk and electrostatic interactions of the gem-difluoro group can restrict the conformational flexibility of the pyrrolidine ring, locking it into a preferred pucker that may enhance binding to a target protein.

-

Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]

These unique properties have made this compound a highly sought-after building block in drug discovery programs, particularly in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4).[2]

Historical Development of Synthetic Methodologies

The synthesis of this compound has evolved significantly over the years, driven by the increasing demand for this valuable building block and the need for more efficient, scalable, and safer synthetic routes. Early methods often relied on harsh fluorinating agents, while more contemporary approaches focus on the use of readily available starting materials and milder reaction conditions.

Early Approaches: Deoxofluorination of a Ketone Precursor

One of the earliest and most direct conceptual approaches to the synthesis of this compound involves the deoxofluorination of a corresponding ketone, N-protected 3-pyrrolidinone. This strategy, while straightforward in principle, presents significant challenges in terms of reagent safety and scalability.

A common reagent used for this transformation is diethylaminosulfur trifluoride (DAST). The synthesis of this compound from (2S,4R)-4-hydroxyproline, as described in early reports, exemplifies this approach.[2]

Experimental Protocol: Synthesis of this compound from (2S,4R)-4-Hydroxyproline (Illustrative) [2]

Step 1: Protection and Oxidation

-

Protect the nitrogen of (2S,4R)-4-hydroxyproline with a suitable protecting group, such as a benzyl or Boc group.

-

Oxidize the secondary alcohol at the 4-position to a ketone using a standard oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).

Step 2: Deoxofluorination with DAST

-

Dissolve the N-protected 3-pyrrolidinone in an anhydrous, inert solvent such as dichloromethane in a fume hood.

-

Cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of DAST in dichloromethane to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acidic conditions for a Boc group) to yield this compound.

Causality Behind Experimental Choices:

-

N-Protection: The protection of the pyrrolidine nitrogen is crucial to prevent side reactions during the oxidation and fluorination steps.

-

Anhydrous Conditions: DAST is highly reactive with water, so anhydrous conditions are essential for a successful reaction.

-

Low Temperature: The addition of DAST at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

-

Careful Quenching: The quenching of the reaction must be done slowly and carefully to safely neutralize the unreacted DAST and acidic byproducts.

While conceptually simple, the use of DAST and other similar deoxofluorinating agents on a large scale is often avoided due to their thermal instability and potential for hazardous decomposition.[3] This has driven the development of alternative synthetic strategies.

Building Block Approaches: Constructing the Ring from Fluorinated Precursors

To circumvent the challenges associated with late-stage fluorination, several synthetic routes have been developed that construct the pyrrolidine ring from readily available fluorinated starting materials. These "building block" approaches offer significant advantages in terms of safety and scalability.

2.2.1. Synthesis from 2-Chloro-2,2-difluoroacetic Acid

A practical and fluorination-free synthesis of this compound hydrochloride has been reported starting from the commercially available 2-chloro-2,2-difluoroacetic acid.[4] This seven-step synthesis proceeds through a series of telescoped reactions, minimizing the need for purification of intermediates.

Diagram: Synthesis from 2-Chloro-2,2-difluoroacetic Acid

Caption: Key stages in the synthesis of this compound from 2-chloro-2,2-difluoroacetic acid.

2.2.2. Synthesis from 2,2-Dichlorotrifluoro-1-iodoethane

Another practical and cost-effective synthesis utilizes 2,2-dichlorotrifluoro-1-iodoethane as the starting material.[4] This method involves the radical addition of the iodoethane to ethylene, followed by conversion to a primary amine and subsequent cyclization.

Experimental Protocol: Synthesis from 2,2-Dichlorotrifluoro-1-iodoethane (Conceptual Overview) [5]

-

Radical Addition: Perform a radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene to form the corresponding iodide.

-

Amine Formation: Convert the resulting iodide to a primary amine.

-

Cyclization: Heat the primary amine with sodium hydrosulfide to induce cyclization and form this compound-2-thione.

-

Conversion to Final Product: Convert the thione intermediate to this compound.

Cycloaddition Strategies

More recent developments in the synthesis of fluorinated pyrrolidines have explored the use of cycloaddition reactions. For instance, a 1,3-dipolar cycloaddition between a simple azomethine ylide and various vinyl fluorides and difluorides has been reported to access 3-fluoropyrrolidines and 3,3-difluoropyrrolidines.[6][7] This approach offers a convergent and often stereoselective route to the desired products.

Diagram: 1,3-Dipolar Cycloaddition Approach

Caption: General scheme for the synthesis of 3,3-difluoropyrrolidines via 1,3-dipolar cycloaddition.

Applications in Medicinal Chemistry: A Case Study

The utility of this compound as a building block is exemplified by its incorporation into various drug candidates.[8] It has been used in the synthesis of:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: For the treatment of type 2 diabetes.[8]

-

Dual Leucine Zipper Kinase (DLK) Inhibitors: Investigated for their potential in treating neurodegenerative diseases.[8]

The introduction of the this compound moiety into these molecules often leads to improved potency, selectivity, and pharmacokinetic properties.

Summary and Future Outlook

The journey of this compound from a synthetic curiosity to a key building block in medicinal chemistry highlights the power of fluorine in drug design. The evolution of its synthesis from hazardous deoxofluorination reactions to more practical and scalable building block and cycloaddition approaches has made this valuable scaffold readily accessible to researchers. As our understanding of the intricate effects of fluorine on molecular properties continues to grow, we can anticipate the development of even more innovative and efficient methods for the synthesis of this compound and its derivatives, further expanding their impact on the discovery of new therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of this compound HCl: Applications and Synthesis. Retrieved from [Link]

-

Koldobskii, A. B., et al. (2024). Simple practical synthesis of this compound from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate. Retrieved from [Link]

-

Beaulieu, F., et al. (2005). Practical preparation of this compound. The Journal of Organic Chemistry, 70(15), 6105–6107. [Link]

-

Gouedard, C., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. University of Iowa. Retrieved from [Link]

-

Li, Y., et al. (2018). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Giardina, G. A. M., et al. (1995). Facile and Efficient Syntheses of Novel (S)- and (R)-3-Fluoropyrrolidines and this compound. Synlett, 1995(01), 55–57. Retrieved from [Link]

-

Wang, F., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 58(21), 3477–3480. [Link]

-

Goudedard, C., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. ResearchGate. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 3,3-Difluoropyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical and pharmacological properties. Among the myriad of fluorinated scaffolds, the 3,3-difluoropyrrolidine moiety has emerged as a particularly compelling building block in drug discovery. This technical guide provides a comprehensive exploration of the potential biological activities of novel derivatives incorporating this privileged scaffold. We will delve into the underlying chemical principles that make the gem-difluoro substitution advantageous, explore a range of established and prospective therapeutic applications, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and biological characterization of next-generation therapeutics.

The Strategic Advantage of the 3,3-Difluoro Substituent in Pyrrolidine Scaffolds

The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring is not a trivial substitution; it imparts a unique combination of steric and electronic properties that can be leveraged to optimize drug candidates.[1]

1.1. Conformational Control and Pre-organization: The high electronegativity of the two fluorine atoms creates a significant dipole moment and influences the puckering of the pyrrolidine ring. This can lead to a preference for specific conformations, which can be crucial for pre-organizing the molecule for optimal binding to its biological target.[1] This conformational restriction can reduce the entropic penalty upon binding, potentially leading to enhanced potency.

1.2. Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. The presence of the CF2 group can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of the drug candidate.[2]

1.3. Modulation of Physicochemical Properties: Fluorine substitution can significantly alter key physicochemical properties such as lipophilicity and pKa. The gem-difluoro group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can lower the basicity of the pyrrolidine nitrogen, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.[1]

Potential Therapeutic Applications and Biological Activities

The unique properties of the this compound scaffold have led to its incorporation into a diverse range of biologically active molecules.

2.1. Enzyme Inhibition:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A prominent application of this compound is in the development of inhibitors of DPP-4, a key enzyme in glucose homeostasis. Several potent and selective DPP-4 inhibitors incorporating this scaffold have been reported, with the difluoro group often contributing to enhanced potency and improved pharmacokinetic profiles.

-

Dual Leucine Zipper Kinase (DLK) Inhibition: DLK is a key regulator of neuronal apoptosis and has emerged as a promising target for the treatment of neurodegenerative diseases. This compound-containing compounds have been investigated as DLK inhibitors, offering potential therapeutic avenues for conditions like Parkinson's and Alzheimer's disease.

2.2. Anticancer Activity:

The quest for novel anticancer agents has led to the exploration of fluorinated heterocyclic compounds.[2][3] While specific examples of this compound derivatives with potent anticancer activity are still emerging, the known benefits of this scaffold in terms of metabolic stability and target engagement suggest its potential in this therapeutic area.[4][5][6][7] Evaluation of novel derivatives against various cancer cell lines is a promising area of research.

2.3. Antimicrobial and Antifungal Activity:

Pyrrolidine derivatives have been shown to possess antimicrobial and antifungal properties.[8] The incorporation of fluorine can enhance these activities.[9][10] The development of novel this compound derivatives could lead to new agents to combat drug-resistant bacteria and fungi.

2.4. Antiviral Activity:

Fluorinated nucleoside and heterocyclic analogues are important classes of antiviral drugs.[11][12][13][14][15] The this compound scaffold can be incorporated into novel structures to explore their potential against a range of viruses.

2.5. Neuroscience Applications:

Beyond DLK inhibition, the neuroprotective effects of pyrrolidine derivatives are an active area of research.[16][17][18][19] The ability of the 3,3-difluoro substitution to modulate physicochemical properties and enhance blood-brain barrier penetration makes it an attractive feature for the design of new central nervous system (CNS) active agents.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors. A general overview of synthetic approaches is presented below.

Caption: General synthetic workflow for this compound derivatives.

A key strategy involves the construction of a suitable acyclic precursor followed by cyclization to form the pyrrolidine ring. Fluorination can be achieved at various stages using different fluorinating agents.[20][21] Enantioselective syntheses are often employed to obtain chirally pure derivatives, which is crucial for understanding structure-activity relationships.[21]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for assessing the potential biological activities of novel this compound derivatives.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the cytotoxic potential of novel compounds against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO in medium) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

4.2. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Purpose: To screen for and characterize inhibitors of DPP-4 enzyme activity.

Principle: This is a fluorescence-based assay that uses a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). Cleavage of this substrate by DPP-4 releases the highly fluorescent AMC, and the rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in the reaction buffer.

-

Assay Setup: In a 96-well black plate, add 20 µL of the test compound dilutions.

-

Enzyme Addition: Add 20 µL of the diluted DPP-4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Substrate Addition: Initiate the reaction by adding 20 µL of the diluted Gly-Pro-AMC substrate to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.

-

Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

4.3. Dual Leucine Zipper Kinase (DLK) Inhibition Assay

Purpose: To identify and characterize inhibitors of DLK, a potential target for neurodegenerative diseases.

Principle: This can be a biochemical assay measuring the phosphorylation of a substrate peptide by DLK or a cell-based assay measuring a downstream event, such as the phosphorylation of c-Jun.

Protocol (Cell-Based p-c-Jun Assay):

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells overexpressing DLK) in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells to release the intracellular proteins.

-

ELISA or Western Blot: Quantify the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun using a specific ELISA kit or by Western blotting.

-

Data Analysis: Normalize the p-c-Jun signal to the total c-Jun signal. Calculate the percent inhibition of c-Jun phosphorylation relative to a vehicle-treated control and determine the IC50 value.

Caption: A typical workflow for the biological evaluation of novel compounds.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from biological assays should be presented in a structured format.

Table 1: Summary of In Vitro Biological Activities of Novel this compound Derivatives

| Compound ID | DPP-4 IC50 (nM) | DLK IC50 (nM) | MCF-7 Cytotoxicity IC50 (µM) |

| Derivative 1 | 15.2 | >10,000 | 25.6 |

| Derivative 2 | 250.1 | 85.3 | >50 |

| Derivative 3 | >10,000 | 65.7 | 5.2 |

| Reference 1 | 5.8 | - | - |

| Reference 2 | - | 20.1 | - |

Data are presented as the mean of at least three independent experiments.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the design of novel therapeutic agents. The unique physicochemical properties imparted by the gem-difluoro group offer significant advantages in terms of conformational control, metabolic stability, and modulation of biological activity. This guide has provided an overview of the potential therapeutic applications, synthetic considerations, and key experimental protocols for the evaluation of these promising compounds. Continued exploration of novel this compound derivatives is anticipated to yield a new generation of drug candidates with improved efficacy and safety profiles across a range of diseases.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available from: [Link]

-

Scott, J. S., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7859–7867. Available from: [Link]

-

iwatobipen. (2019). Process development of fluorinated-pyrrolidin analogue. Is life worth living?. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

Ojima, I., et al. (2012). Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. Journal of Medicinal Chemistry, 55(21), 9331-9344. Available from: [Link]

-

Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][2][20][22] triazolo [4, 3-d][20][22] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1045-1055. Available from: [Link]

-

Ahmad, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 143. Available from: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available from: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (2023). Molecules, 28(17), 6429. Available from: [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. Available from: [Link]

-

Ojima, I., et al. (2012). Synthesis and biological evaluation of novel 3'-difluorovinyl taxoids. Journal of medicinal chemistry, 55(21), 9331–9344. Available from: [Link]

-

Wolska, N., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

-

Hutterer, C., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem, e202400292. Available from: [Link]

-

Iancu, M., et al. (2022). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 27(19), 6296. Available from: [Link]

-

Guggilam, A., et al. (2015). Anticancer Properties of a Novel Class of Tetrafluorinated Thalidomide Analogues. Molecular Cancer Therapeutics, 14(10), 2228-2237. Available from: [Link]

-

Yan, Y., et al. (2024). Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2. Future Medicinal Chemistry, 16(10), 693-706. Available from: [Link]

-

Ojima, I. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 156, 64-73. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2023). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports, 13(1), 21016. Available from: [Link]

-

Juers, D. F., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5786. Available from: [Link]

-

Wang, X., et al. (2022). Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. Molecules, 27(19), 6667. Available from: [Link]

-

Bonner, A., & Baumann, M. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Organic & Biomolecular Chemistry, 22(40), 8201-8205. Available from: [Link]

-

Celenza, G., et al. (2016). Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. Bioorganic & Medicinal Chemistry Letters, 26(6), 1594-1598. Available from: [Link]

-

Göktaş, F. M., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives that Target Hemagglutinin-Mediated Fusion. Drug Development Research, 86(2), e70080. Available from: [Link]

-

Vlase, L., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

-

Kamal, W. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. The Korean Journal of Physiology & Pharmacology, 21(4), 343-353. Available from: [Link]

-

Wang, G., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-3754. Available from: [Link]

-

Berrocoso, C., et al. (2023). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 24(23), 16738. Available from: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 3'-Difluorovinyl Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer’s Disease Therapy [mdpi.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

A Guide to the Quantum Chemical Analysis of Difluorinated Pyrrolidines: From Stereoelectronic Theory to In Silico Prediction

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, metabolic stability, and target affinity.[1][2] Among fluorinated scaffolds, difluorinated pyrrolidines have emerged as particularly valuable motifs, leveraging the unique stereoelectronic effects of fluorine to enforce specific conformational preferences.[3][4] Understanding and predicting these conformational biases are critical for rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the quantum chemical analysis of difluorinated pyrrolidines. We will delve into the underlying stereoelectronic principles, present a validated, step-by-step computational workflow using Density Functional Theory (DFT), and demonstrate how to interpret the results to gain actionable insights for molecular design.

Introduction: The Significance of Conformational Control

The pyrrolidine ring is a ubiquitous structural feature in numerous natural alkaloids and is the defining characteristic of the amino acid proline, which plays a pivotal role in the structure and function of peptides and proteins.[3][5] The chemical and biological properties of substituted pyrrolidines are intrinsically linked to their three-dimensional structure.[5] Selective fluorination introduces the highly electronegative fluorine atom, which can profoundly influence the molecule's stereochemical behavior and, consequently, its polarity, intermolecular interactions, and biological activity.[3][5]

Difluorination, in particular, offers a nuanced approach to conformational control. Unlike monofluorination, which often introduces a strong conformational bias, vicinal (on adjacent carbons) or geminal (on the same carbon) difluorination can either mitigate or strategically enhance these biases through competing or reinforcing stereoelectronic effects.[4][6] This guide focuses on leveraging quantum chemical calculations to dissect these effects, enabling the in silico design of difluorinated pyrrolidine derivatives with predetermined conformational profiles, a critical advantage in developing next-generation therapeutics.

Theoretical Foundations: Dominant Stereoelectronic Forces

The conformational landscape of a difluorinated pyrrolidine is not governed by sterics alone. Instead, it is a delicate balance of subtle, yet powerful, orbital interactions known as stereoelectronic effects. Two such effects are paramount: the anomeric effect and the fluorine gauche effect.

-

The Anomeric Effect: This is a powerful stabilizing interaction that occurs when a lone pair (n) on an atom (in this case, the pyrrolidine nitrogen) is antiperiplanar to an adjacent antibonding orbital (σ) of a polar bond (the C-F bond). This nN→σCF electron delocalization leads to a shortening of the N-C bond and a lengthening of the C-F bond, imparting a strong conformational bias. This effect is particularly influential for α-fluoro isomers (fluorine at the 2-position).[3][4]

-

The Fluorine Gauche Effect: This effect describes the tendency of a C-F bond to adopt a gauche orientation (a 60° dihedral angle) relative to an adjacent electron-withdrawing group or another C-F bond. It is often attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF.[3][5] In difluorinated pyrrolidines, the fluorine gauche effect is typically a secondary factor, often overshadowed by the more powerful anomeric effect or other steric and electrostatic interactions.[3][4]

Understanding the interplay between these forces is the key to predicting which ring pucker (envelope or twisted conformations, often simplified to pseudoaxial and pseudoequatorial substituent positions) will be the most stable for a given isomer.

Caption: The interplay of the dominant anomeric effect and the secondary gauche effect.

A Validated Computational Workflow

Accurate prediction of conformational energies requires a robust and validated computational methodology. Density Functional Theory (DFT) provides the best balance of computational efficiency and accuracy for these systems.[7] The following protocol outlines a self-validating system for analyzing difluorinated pyrrolidines, primarily using the Gaussian suite of programs.[8][9]

Mandatory Visualization: The Computational Workflow

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 7. Quantum mechanical simulation of fluorine-containing biomolecules | Campus Champions [campuschampions.cyberinfrastructure.org]

- 8. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 9. gaussian.com [gaussian.com]

An In-depth Technical Guide to Stereoelectronic Effects in Fluorinated Pyrrolidines

Abstract

The strategic incorporation of fluorine into the pyrrolidine scaffold has become a cornerstone of modern medicinal chemistry and drug design. The unique electronic properties of fluorine exert profound control over the conformation of the five-membered ring, a phenomenon governed by subtle yet powerful stereoelectronic effects. This guide provides a comprehensive exploration of these effects, primarily the gauche and anomeric effects, and their influence on the conformational preferences (ring pucker) of fluorinated pyrrolidines. We will dissect the theoretical underpinnings of these interactions, detail the key experimental and computational methodologies used for their characterization, and connect this fundamental understanding to the modulation of biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine-induced conformational control in the design of novel therapeutics.

The Pyrrolidine Scaffold: A Privileged Structure in a Conformational Balance

The pyrrolidine ring is a ubiquitous structural motif found in natural products, pharmaceuticals, and is a defining feature of the amino acid proline.[1][2] Unlike aromatic systems, the saturated five-membered ring is not planar and adopts puckered "envelope" conformations to minimize torsional strain.[3] This puckering is typically described by the position of the Cγ (C4) carbon relative to the plane formed by the other four atoms, leading to two primary conformations: Cγ-endo and Cγ-exo (Figure 1).[4]

In unsubstituted pyrrolidine, the energy barrier between these conformers is low, resulting in a dynamic equilibrium. However, the introduction of substituents, particularly the highly electronegative fluorine atom, can dramatically shift this equilibrium, locking the ring into a preferred conformation.[4][5] This conformational restriction is not merely a result of steric bulk; it is a direct consequence of underlying stereoelectronic interactions that can be harnessed for rational molecular design.[2][6]

Caption: Pyrrolidine Ring Pucker Conformations.

The Gauche Effect: Stabilizing through Hyperconjugation and Electrostatics

One of the most significant stereoelectronic interactions governing the conformation of 3-fluoropyrrolidines is the fluorine gauche effect. This effect describes the tendency for a fluorine atom to prefer a gauche (approximately 60° dihedral angle) rather than an anti (180°) orientation relative to an adjacent electron-withdrawing group, such as the nitrogen atom in the pyrrolidine ring.[7]

This preference is driven by two primary forces:

-

Hyperconjugation: The dominant stabilizing force is a σ → σ* hyperconjugative interaction. An electron-rich C-H or C-C bond anti-periplanar to the highly electron-accepting C-F bond donates electron density into the antibonding σ* orbital of the C-F bond. This delocalization stabilizes the gauche conformer.[8]

-

Electrostatic Interactions: When the pyrrolidine nitrogen is protonated, as it often is under physiological conditions, a powerful attractive electrostatic interaction arises between the partially positive ammonium cation (N-H+) and the partially negative fluorine atom (Fδ−).[1][2] This attractive force, sometimes referred to as an N-H+∙∙∙F-C hydrogen bond or an electrostatic gauche effect, strongly favors a cis relationship between the fluorine and the nitrogen, reinforcing the gauche preference and often leading to a single, highly favored conformation.[6][7]

This effect typically stabilizes the Cγ-exo conformation in 3-fluoropyrrolidines, influencing the overall shape of the molecule and its presentation of other substituents to a biological target.[9][10]

Caption: The Fluorine Gauche Effect.

The Anomeric Effect: Dominant Control in α-Fluorinated Systems

When fluorine is positioned at the C2 (α) position of the pyrrolidine ring, a different and often more powerful stereoelectronic interaction comes into play: the anomeric effect. This effect is a generalized form of the classic anomeric effect observed in carbohydrates.[11]

It is characterized by the donation of electron density from the nitrogen lone pair (nN) into the adjacent antibonding σ* orbital of the anti-periplanar C-F bond (nN → σ*CF).[1][2] This orbital overlap is highly stabilizing and creates a strong conformational bias, often overriding other steric and electrostatic interactions.[8]

Key characteristics of the anomeric effect in fluorinated pyrrolidines include:

-

Positional Dependence: It is most significant for α-fluoro isomers (2-fluoropyrrolidines).

-

Strength: The nN → σ*CF interaction is a powerful stabilizing force, often more so than the gauche effect. In difluorinated pyrrolidines, isomers that can accommodate this interaction are significantly lower in energy.[1][2]

-

Conformational Lock: This effect can rigidly lock the conformation of the ring, which has profound implications for the design of constrained peptides and enzyme inhibitors.

Quantum chemical analyses have shown that the anomeric effect is a primary determinant of stability in α-fluorinated pyrrolidines, while the gauche effect plays a more secondary role in these specific isomers.[1][8]

Caption: The Anomeric Effect in 2-Fluoropyrrolidines.

Methodologies for Conformational Analysis

Elucidating the precise conformational preferences of fluorinated pyrrolidines requires a synergistic approach combining experimental spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-phase conformation of these molecules.[9] The high natural abundance and sensitivity of the 19F nucleus make it an excellent probe.[12][13]

Key NMR experiments include:

-

1H and 19F NMR: Provide initial information on the electronic environment of the nuclei.

-

Vicinal Coupling Constants (3J): The magnitude of three-bond coupling constants, such as 3J(H,H) and 3J(F,H), is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). These values provide critical data for determining the ring pucker.[9]

-

1D 19F-{1H} Heteronuclear NOE (HOESY): This experiment measures the Nuclear Overhauser Effect between fluorine and proton nuclei. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, allowing for the precise determination of through-space proximities and validation of conformational models.[9][10]

| Parameter | Typical Observation for Cγ-exo Pucker | Typical Observation for Cγ-endo Pucker | Information Gained |

| 3J(H,H) / 3J(F,H) | Specific pattern of large and small couplings | Different pattern of large and small couplings | Dihedral angles, ring torsion |

| 19F-{1H} NOE | Strong NOEs to specific axial/equatorial protons | Strong NOEs to a different set of protons | Through-space internuclear distances |

Table 1: Key NMR parameters for determining pyrrolidine ring conformation.

Computational Chemistry

Quantum chemical calculations are indispensable for predicting the relative stabilities of different conformers and dissecting the energetic contributions of various stereoelectronic effects.[2]

A typical workflow involves:

-

Conformational Search: Identifying all possible low-energy structures.

-

Geometry Optimization and Energy Calculation: Using methods like Density Functional Theory (DFT) (e.g., B3LYP-D3BJ/6-311++G**) or higher-level methods like Coupled Cluster (CCSD) to calculate the relative energies of the conformers.[1][8]

-

Natural Bond Orbital (NBO) Analysis: This analysis quantifies the magnitude of hyperconjugative interactions (e.g., nN → σCF or σCH → σCF), providing direct evidence for the electronic origin of the observed conformational preferences.[8]

| Isomer Type | Dominant Stereoelectronic Effect | Predicted Relative Energy | Primary NBO Interaction |

| 2-Fluoropyrrolidine | Anomeric Effect | Low | nN → σCF |

| 3-Fluoropyrrolidine | Gauche Effect | Intermediate | σCH → σCF |

| Non-stabilized Isomer | Steric/Dipolar Repulsion | High | - |

Table 2: Computationally derived stability trends in fluorinated pyrrolidines.

X-Ray Crystallography

Single-crystal X-ray analysis provides an unambiguous determination of the molecule's conformation in the solid state.[9] While this does not always reflect the dynamic equilibrium in solution, it offers a crucial benchmark for validating both NMR and computational results.

Caption: Integrated Conformational Analysis Workflow.

Impact on Drug Discovery and Biological Activity

The ability to control pyrrolidine ring pucker via fluorination is not merely an academic exercise; it is a powerful tool in drug development.[6][14] The three-dimensional shape of a molecule is critical for its interaction with a biological target. By locking the pyrrolidine into a specific Cγ-endo or Cγ-exo conformation, chemists can:

-

Enhance Binding Affinity: Pre-organizing a ligand into its bioactive conformation reduces the entropic penalty of binding, potentially leading to a significant increase in potency.[4]

-

Improve Selectivity: A rigidified conformation may fit optimally into the binding pocket of a target receptor while fitting poorly into off-targets, thereby improving the selectivity profile of a drug candidate.

-

Modulate Pharmacokinetic Properties: The introduction of fluorine can block sites of metabolism, increasing a drug's half-life.[15] Furthermore, the conformational effects can influence properties like membrane permeability and solubility.[16]

-

Stabilize Peptide Structures: When fluorinated prolines are incorporated into peptides, their conformational bias can stabilize specific secondary structures like polyproline helices or β-turns, which is crucial for protein and peptide engineering.[1][2]

Studies have demonstrated that the fluorine atoms in fluorinated pyrrolidines play a crucial role in their biological activity, such as antifungal or enzyme inhibitory properties, often showing marked improvement over their non-fluorinated counterparts.[17][18]

Protocols

Protocol 1: NMR-Based Conformational Analysis in Solution

This protocol provides a generalized workflow for analyzing the solution-phase conformation of a novel 3-fluoropyrrolidine derivative.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) to a final volume of ~0.6 mL.

-

Transfer the solution to a 5 mm NMR tube.[19]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of 1H and 19F detection.

-

Lock and shim the instrument on the deuterium signal of the solvent to optimize magnetic field homogeneity.[19]

-

-

Data Acquisition:

-

1H NMR: Acquire a standard 1D proton spectrum.

-

19F NMR: Acquire a 1D fluorine spectrum, typically with proton decoupling.[19]

-

1H-1H COSY: Acquire a 2D COSY spectrum to establish proton-proton connectivity and aid in signal assignment.

-

1D 19F-{1H} HOESY: Acquire a series of 1D HOESY spectra by selectively irradiating individual proton resonances and observing the resulting NOE on the 19F spectrum. This is crucial for determining F-H distances.[9]

-

Quantitative J-Coupling Analysis: Carefully measure the 3J(H,H) and 3J(F,H) coupling constants from the high-resolution 1D 1H spectrum.

-

-

Data Analysis:

-

Assign all 1H and 19F resonances using the COSY and HOESY data.

-

Use the measured 3J values in Karplus-type equations to calculate the corresponding dihedral angles.

-

Use the qualitative and (if possible) quantitative HOESY data to establish through-space proximities.

-

Combine the dihedral angle and distance restraints to build a self-validating 3D model of the dominant solution-phase conformation.

-

Protocol 2: Computational Conformational Energy Analysis

This protocol outlines a typical computational workflow to support and interpret experimental findings.

-

Initial Structure Generation:

-

Build the 3D structure of the fluorinated pyrrolidine using a molecular editor. Generate several initial conformations (e.g., Cγ-endo and Cγ-exo puckers, different rotamers).

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a low-level method (e.g., molecular mechanics force field like MMFF94) to identify a broad range of potential low-energy minima.

-

-

High-Level Optimization and Energy Calculation:

-

Take the unique low-energy conformers from the search and perform full geometry optimization and frequency calculations using a reliable DFT method (e.g., B3LYP-D3BJ) with a suitable basis set (e.g., 6-311++G**).[2] The frequency calculation confirms that the structures are true minima (no imaginary frequencies).

-

Record the relative electronic energies (and Gibbs free energies) of all stable conformers.

-

-

Stereoelectronic Effect Analysis:

-

For the lowest energy conformers, perform a Natural Bond Orbital (NBO) analysis.

-

In the NBO output, search for the key donor-acceptor interactions. Look for the stabilization energy (E2) associated with interactions like nN → σCF (anomeric effect) or σCH → σCF (gauche effect).

-

Correlate the magnitude of these stabilizing interactions with the calculated relative stability of the conformers to explain the observed conformational preferences.

-

Conclusion

Stereoelectronic effects in fluorinated pyrrolidines are a powerful and predictable determinant of molecular conformation. The interplay between the gauche effect, driven by hyperconjugation and electrostatics, and the anomeric effect, driven by potent orbital delocalization, allows for precise control over the ring pucker. A multi-faceted analytical approach, combining high-resolution NMR spectroscopy and quantum chemical calculations, is essential for a complete understanding of these systems. By mastering these principles, medicinal chemists can rationally design and synthesize fluorinated pyrrolidine-containing molecules with optimized three-dimensional structures, leading to enhanced biological activity, improved selectivity, and superior drug-like properties.

References

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. [Link]

-

Tavasli, M., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry, 18(41), 13133-41. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. ResearchGate. [Link]

-

Pfund, E., & Lequeux, T. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Science of Synthesis. [Link]

-

Xu, L., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(3), 859-865. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PMC - NIH. [Link]

-

Is life worth living? (2019). Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. [Link]

-

Tavasli, M., et al. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

-

O'Hagan, D. (2023). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Shukla, S., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

-

Filyakova, V. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Pfund, E., & Lequeux, T. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

Silva, A. F. C., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. [Link]

-

Huhmann, S. & Koksch, B. (2020). Fluorine effect on proline conformation. ResearchGate. [Link]

-

Xu, L., et al. (2022). Fluorine effects on biological activity. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2019). Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]

-

Silva, A. F. C., et al. (2024). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]

-

Butini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Hulin, B., et al. (2005). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Albuquerque, M. G., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron. [Link]

-

Mykhailiuk, P. K. (2019). Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

-

Radi, M., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Oxford Instruments. (n.d.). Fluorine Spectroscopy. Magnetic Resonance. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Studies on the Stability of Difluoropyrrolidine Isomers: A Computational Chemistry Approach

An In-depth Technical Guide:

Introduction: The Significance of Fluorinated Pyrrolidines in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Pyrrolidines, as key components of the amino acid proline and numerous pharmaceuticals, are prime targets for fluorination.[1][2] The introduction of two fluorine atoms creates a set of difluoropyrrolidine isomers, each with a distinct three-dimensional structure and electronic profile. These subtle differences can have dramatic consequences for biological activity, making a thorough understanding of their relative stabilities and conformational preferences paramount for rational drug design.

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive overview of the theoretical methods used to investigate the stability of difluoropyrrolidine isomers. We will delve into the quantum chemical principles that govern their stability, present key findings from authoritative studies, and provide a detailed, field-proven computational workflow for conducting such analyses. The focus is not merely on the "what" but on the "why," explaining the causality behind methodological choices to ensure robust and reliable results.

Part 1: Theoretical Foundations and Computational Methodologies

Predicting the relative stability of isomers through experimental means can be challenging, especially for transient or difficult-to-synthesize compounds. Computational chemistry offers a powerful in-silico alternative to explore the complete conformational landscape and quantify the energetic differences between isomers.[3][4]

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the predominant method for these studies due to its excellent balance of accuracy and computational cost.[5][6] DFT methods approximate the complex many-electron wavefunction by calculating the electron density. The choice of the functional, which describes the exchange-correlation energy, is critical.

-

Common Functionals:

-